molecular formula C17H18FNO2S2 B2444120 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034466-21-0

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2444120
CAS No.: 2034466-21-0
M. Wt: 351.45
InChI Key: ORKCRTSVGYRLSI-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: is a complex organic compound that features a fluorophenyl group, a thiophen-3-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate halogenated ethanone derivative under basic conditions to form the fluorophenyl thioether.

    Piperidine Derivatization: The next step involves the reaction of the fluorophenyl thioether with a piperidine derivative that has been functionalized with a thiophen-3-yloxy group. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can be compared with other compounds that have similar structural features:

    Similar Compounds: Compounds such as 2-((4-Chlorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone and 2-((4-Bromophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone.

    Uniqueness: The presence of the fluorophenyl group in imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S2/c18-13-1-3-16(4-2-13)23-12-17(20)19-8-5-14(6-9-19)21-15-7-10-22-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCRTSVGYRLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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